2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine
Description
2-(2-Bromophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound featuring a fused imidazo-phenazine core substituted with a bromine atom at the ortho position of the phenyl ring. This compound is synthesized via condensation reactions between phenazine diamines and substituted aldehydes, as demonstrated in studies of related imidazo[4,5-b]phenazine derivatives .
Key properties include:
Properties
CAS No. |
114991-78-5 |
|---|---|
Molecular Formula |
C19H11BrN4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11BrN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H |
InChI Key |
GYVSQRFJZGZALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 2-bromobenzaldehyde with 1,2-diaminobenzene under oxidative conditions. This reaction can be catalyzed by various agents, including palladium catalysts, to facilitate the formation of the imidazo[4,5-b]phenazine core . The reaction conditions often require elevated temperatures and the presence of an oxidizing agent such as potassium persulfate.
Industrial Production Methods
Industrial production of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[4,5-b]phenazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Nitro and methoxy groups (e.g., 3a in ) enhance electron-withdrawing effects, which may improve DNA intercalation properties.
Thermal Stability :
- All analogs exhibit melting points >300°C, indicating high thermal stability due to aromatic stacking and hydrogen bonding .
Key Findings:
- Bromine Effects : Bromine substituents produce distinct UV-Vis absorption at ~290 nm, useful for fluorescence-based applications .
- Synthetic Efficiency : Yields vary widely (15–90%) depending on substituent reactivity and purification methods .
Key Insights:
- Anticancer Potential: Methylfuran-substituted derivatives (e.g., 6c) show potent Topo I/IIα inhibition (IC50 < 1 μM), outperforming bromophenyl analogs .
- Fluorescence : Hydroxy and methoxy substituents (e.g., 3h in ) enhance fluorescence quantum yield (~0.45), making them suitable for sensing applications .
Biological Activity
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound belonging to the phenazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The structure of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine can be represented as follows:
This compound features a bromophenyl substituent attached to an imidazo[4,5-b]phenazine core, which enhances its biological activity and stability.
Antimicrobial Activity
Research indicates that 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics.
- Mechanism of Action : The compound's antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to other phenazine derivatives known for their antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Candida albicans | < 20 µg/mL |
Antitumor Activity
The antitumor potential of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has been explored through various in vitro studies. The compound demonstrates cytotoxic effects on cancer cell lines.
- Case Study : In a study involving human leukemia (HL-60) cells, the compound exhibited an EC50 value of approximately 25 µM, indicating a promising therapeutic index for further development in cancer treatment.
| Cell Line | EC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. It is believed that the imidazole and phenazine moieties contribute to its ability to scavenge free radicals.
- Research Findings : In assays measuring DPPH radical scavenging activity, the compound showed an IC50 value of 15 µg/mL, suggesting strong antioxidant potential.
Synthesis and Derivatives
The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine can be achieved through various methods involving the condensation of appropriate precursors. Notably, derivatives with different substituents have been synthesized to enhance biological activity.
Notable Derivatives
- 2-(4-chlorophenyl)-1H-imidazo[4,5-b]phenazine : Exhibits enhanced antimicrobial properties.
- 2-(3-nitrophenyl)-1H-imidazo[4,5-b]phenazine : Shows increased cytotoxicity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
